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molecular formula C12H8BrClO2S B8574044 4-bromo-2-chloro-1-(phenylsulfonyl)Benzene

4-bromo-2-chloro-1-(phenylsulfonyl)Benzene

Cat. No. B8574044
M. Wt: 331.61 g/mol
InChI Key: ICLLGWMKOHOENW-UHFFFAOYSA-N
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Patent
US08431563B2

Procedure details

A 500 mL round-bottomed flask was charged with 4-bromo-2-chlorobenzene-1-sulfonyl chloride (10.0 g, 34.5 mmol, Sigma-Aldrich, St. Louis, Mo.), ferric chloride (2.80 g, 17.2 mmol), and 200 mL of benzene. The mixture was heated at reflux for 12 h then diluted with water (100 mL) and extracted with CH2Cl2 (2×300 mL). The combined organic layers were dried (MgSO4) and concentrated to give a brown solid that was slurried with EtOH (100 mL) to give 4-bromo-2-chloro-1-(phenylsulfonyl)benzene (7.50 g).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[C:4]([Cl:12])[CH:3]=1.[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CCO>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:10])=[O:9])=[C:4]([Cl:12])[CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Name
ferric chloride
Quantity
2.8 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid that

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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